L-Histidine, N-(N(2)-glycyl-L-lysyl)-

Vue d'ensemble

Description

L-Histidine is an essential amino acid with unique roles in proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, erythropoiesis, and the histaminergic system . It is found abundantly in hemoglobin and has been used in the treatment of rheumatoid arthritis, allergic diseases, ulcers, and anemia . It is also a component of total parenteral nutrition .

Synthesis Analysis

L-Histidine Hydrofluoride (LHHF), a derivative of L-Histidine, was synthesized by slow evaporation method at room temperature . The non-centrosymmetric single crystal of LHHF was characterized by FTIR and UV – Visible spectra .Molecular Structure Analysis

The monoclinic L-histidine crystal is critical for protein structure and function and is also found in the myelin of brain nerve cells . It has an insulating band gap of approximately 4.38 eV . The chemical formula of L-Histidine is C6H9N3O2 .Chemical Reactions Analysis

Histidine is known to play a significant role in various biological mechanisms, including the formation of hemoglobin . It is also used to treat conditions such as allergic diseases and anemia . It is the only amino acid whose side chain can shift from a non-protonated to a protonated state, allowing it to exhibit both acid and nucleophilic functionality .Physical And Chemical Properties Analysis

The L-histidine crystal has an insulating band gap of approximately 4.38 eV . Electron and hole effective masses range between 3.92 m0 –15.33 m0 and 4.16 m0 –7.53 m0, respectively . It is also an excellent UV collector due to its strong optical absorption activity for photon energies exceeding 3.5 eV .Applications De Recherche Scientifique

Antimicrobial Peptides (AMPs)

GLY-LYS-HIS peptides have been recognized for their potential as antimicrobial agents. These peptides can disrupt microbial membranes and exhibit a broad spectrum of activity against bacteria, fungi, and viruses . Their mode of action involves binding to microbial membranes and causing structural disruptions, leading to cell death. This property is particularly valuable in the development of new antibiotics to combat antibiotic-resistant strains.

Cell-Penetrating Peptides (CPPs)

These peptides are capable of penetrating cell membranes, which is a highly desirable trait for delivering therapeutic agents directly into cells . GLY-LYS-HIS peptides can be used to transport drugs, DNA, and other molecules into cells, enhancing the efficacy of treatments for various diseases, including cancer.

Metal-Chelating Peptides (MCPs)

The histidine residues in GLY-LYS-HIS peptides have a strong affinity for binding metals, which can be utilized in chelation therapy for metal poisoning . Additionally, these peptides can be used to deliver metal ions to specific sites within the body, which has applications in imaging and diagnostics.

Wound Healing and Tissue Repair

GLY-LYS-HIS peptides have been shown to promote wound healing and tissue repair. They stimulate collagen production and angiogenesis, which are critical processes in tissue regeneration . This application is particularly relevant in the field of dermatology and post-surgical recovery.

Cosmetic Applications

Due to their role in collagen synthesis and skin repair, GLY-LYS-HIS peptides are used in cosmetic products to improve skin elasticity and reduce the appearance of wrinkles . They are also known to enhance the overall health and appearance of the skin.

Veterinary Applications

In veterinary medicine, these peptides can be used to enhance the healing of wounds in animals. They may also serve as growth promoters in animal feed, improving the overall health and productivity of livestock .

Agriculture and Forestry

GLY-LYS-HIS peptides can be applied in agriculture to protect plants from microbial infections and to promote growth. In forestry, they can be used to treat tree diseases and enhance growth rates .

Environmental Protection

These peptides can be utilized in environmental protection efforts, such as bioremediation processes where they may help in the detoxification of pollutants . Their metal-chelating properties can be harnessed to remove heavy metals from contaminated water sources.

Orientations Futures

Further studies are needed to elucidate the effects of L-Histidine supplementation on neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, uraemic anaemia, ulcers, inflammatory bowel diseases, malignancies, and muscle performance during strenuous exercise . It is also being investigated to prevent fatigue during strenuous exercise and for therapy in ageing-related disorders, metabolic syndrome, atopic dermatitis, ulcers, inflammatory bowel diseases, ocular diseases, and neurological disorders .

Propriétés

IUPAC Name |

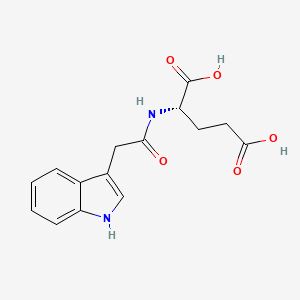

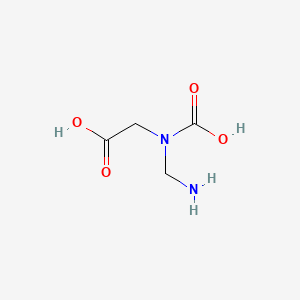

(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4/c15-4-2-1-3-10(19-12(21)6-16)13(22)20-11(14(23)24)5-9-7-17-8-18-9/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKIDFVOUHZRAK-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220496 | |

| Record name | L-Histidine, N-(N(2)-glycyl-L-lysyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Histidine, N-(N(2)-glycyl-L-lysyl)- | |

CAS RN |

70253-66-6 | |

| Record name | GLY-LYS-HIS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine, N-(N(2)-glycyl-L-lysyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the "His-rich peptide" fragment released by plasma kallikrein from bovine high-molecular-weight kininogen?

A1: The "His-rich peptide" fragment, released alongside bradykinin by the action of plasma kallikrein on kininogen, is notable for its unusual amino acid composition and repeating sequences. [] This fragment comprises 41 amino acids, with a high proportion of histidine, glycine, and lysine residues. [] The repeating sequences, like His-Gly-X and Gly-His-X, are found multiple times within the peptide. [] While the exact function of this fragment remains unclear, its release alongside bradykinin suggests a potential role in physiological processes related to inflammation and blood pressure regulation. Further research is needed to elucidate its specific function.

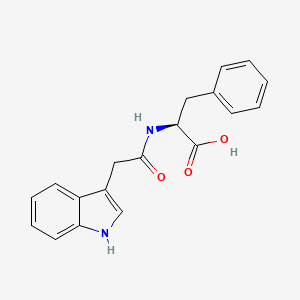

Q2: The sequence GLY-LYS-HIS is part of the metal-binding motif in the engineered protein GKH-Fos(138-211). Can you elaborate on the design and function of this protein?

A2: Researchers designed the GKH-Fos(138-211) protein to specifically cleave DNA at AP-1 binding sites. [] This chimeric protein combines the DNA-binding domain of the Fos protein (Fos(138-211)) with a novel metal-binding motif (GKH) at its N-terminus. [] The GLY-LYS-HIS sequence within the GKH motif enables the binding of Cu(II) or Ni(II) ions. [] This metal binding activates the protein, allowing it to cleave DNA specifically at AP-1 binding sites, which are important for regulating gene expression. []

Q3: How does the amino acid composition of decomposing plant material change, and how can this be used as an indicator of decomposition progress?

A3: During decomposition, the relative abundance of certain amino acids in plant material shifts in a predictable pattern. [] Specifically, glycine (Gly) concentrations increase, while lysine (Lys), histidine (His), leucine (Leu), arginine (Arg), tyrosine (Tyr), phenylalanine (Phe), serine (Ser), and taurine (Tau) decrease. [] This change is reflected in the amino acid signature (AaS), calculated as the ratio of Gly/(Lys+His+Leu+Arg+Tyr+Phe+Ser). [] The AaS increases as decomposition progresses, serving as a potential indicator of the biochemical evolution of nitrogen in soil samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.